

# A Technical Guide to the LRRK2 G2019S Inhibition Kinetics of CZC-25146

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | CZC-25146 |           |
| Cat. No.:            | B560049   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Leucine-rich repeat kinase 2 (LRRK2) is a critical target in the development of therapeutics for Parkinson's disease, with the G2019S mutation being the most common cause of both familial and sporadic forms of the disease. This mutation leads to abnormally high kinase activity, which is linked to neuronal toxicity. **CZC-25146** is a potent and selective chemical probe developed to inhibit LRRK2 kinase activity. This document provides a detailed overview of the inhibition kinetics of **CZC-25146** against the pathogenic G2019S mutant of LRRK2, including quantitative data, experimental methodologies, and the compound's mechanism of action.

#### **Quantitative Inhibition Data**

**CZC-25146** demonstrates potent inhibition of both wild-type (WT) and G2019S mutant LRRK2 in various assay formats. The data highlights its efficacy in cell-free biochemical assays and its functional consequence in cell-based models of neurodegeneration.



| Parameter | Target                | Value       | Assay Type                                                   | Reference |
|-----------|-----------------------|-------------|--------------------------------------------------------------|-----------|
| IC50      | Human LRRK2<br>G2019S | 6.87 nM     | Cell-Free Kinase<br>Assay                                    | [1][2][3] |
| IC50      | Human LRRK2<br>WT     | 4.76 nM     | Cell-Free Kinase<br>Assay                                    | [1][2][3] |
| IC50      | Mouse LRRK2           | ~10 - 30 nM | Chemoproteomic s Binding Assay                               | [4]       |
| EC50      | Neuroprotection       | ~100 nM     | G2019S-<br>mediated toxicity<br>in primary rodent<br>neurons | [3][4]    |

### **Mechanism of Action and Selectivity**

**CZC-25146** functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. Its development was facilitated by a chemoproteomics strategy that enabled the generation of robust structure-activity relationship data.[4] While potent against LRRK2, **CZC-25146** exhibits a favorable selectivity profile. In a broad panel of 185 different protein kinases, it was found to inhibit only five other kinases, namely PLK4, GAK, TNK1, CAMKK2, and PIP4K2.[2][3][5] This high degree of selectivity makes it a valuable tool for studying LRRK2-specific signaling pathways.





Click to download full resolution via product page

Figure 1. Mechanism of LRRK2 G2019S inhibition by CZC-25146.

### **Experimental Protocols**

The kinetic parameters of **CZC-25146** were determined using a combination of biochemical and cell-based assays.

# Chemoproteomics-Based Binding Assay (IC<sub>50</sub> Determination)

This method was employed to quantify the binding affinity of **CZC-25146** to endogenous LRRK2 in a complex biological mixture.

- Preparation of Affinity Matrix: A sunitinib analog (la-S7) was immobilized on a solid support to create an affinity matrix capable of capturing LRRK2.[4]
- Lysate Preparation: Mouse brain or kidney tissues were homogenized to produce protein extracts.[4]



- Competitive Binding: Aliquots of the lysate were pre-incubated with a serial dilution of CZC-25146 (or vehicle control) to allow the inhibitor to bind to LRRK2.[4]
- Affinity Capture: The lysates were then passed over the la-S7 affinity matrix. LRRK2 molecules not already bound by free CZC-25146 were captured by the matrix.[4]
- Elution and Digestion: Bound proteins were eluted from the matrix and digested into tryptic peptides.
- Quantification by LC-MS/MS: The resulting peptides were quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Isobaric tags (e.g., TMT) were used for relative quantification of LRRK2 peptides across the different inhibitor concentrations.[4]
- Data Analysis: IC<sub>50</sub> curves were generated by plotting the reduction in the LRRK2 mass spectrometry signal as a function of CZC-25146 concentration.[4]

## Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay (IC<sub>50</sub> Determination)

This homogenous biochemical assay measures the enzymatic activity of purified recombinant LRRK2.

- Reagents: The assay includes recombinant human LRRK2 (WT or G2019S), a suitable substrate (e.g., LRRKtide), ATP, and the inhibitor CZC-25146.[4][6]
- Reaction Setup: A serial dilution of CZC-25146 is prepared in assay wells. The enzyme and substrate/ATP mix are then added to initiate the kinase reaction.
- Incubation: The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at room temperature.
- Detection: A detection solution containing a europium-labeled antibody specific for the phosphorylated substrate and an acceptor fluorophore is added.
- Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the europium donor and acceptor into close proximity, generating a FRET signal. The signal is measured



on a plate reader capable of time-resolved fluorescence.

Data Analysis: The decrease in the FRET signal correlates with the inhibition of LRRK2
activity. IC<sub>50</sub> values are calculated by fitting the dose-response data to a four-parameter
logistic equation.

#### Cellular Neuroprotection Assay (EC<sub>50</sub> Determination)

This assay evaluates the ability of **CZC-25146** to prevent the toxic effects of mutant LRRK2 in a more physiologically relevant system.

- Cell Culture and Transfection: Primary cortical neurons (rodent or human) are cultured. Cells
  are co-transfected with plasmids encoding for LRRK2 G2019S and a green fluorescent
  protein (GFP) to visualize neuronal morphology.[4]
- Compound Treatment: Immediately following transfection, the neurons are treated with a serial dilution of CZC-25146 or a vehicle control (DMSO).[4]
- Incubation: The cells are incubated for a period sufficient to observe LRRK2-induced toxicity (e.g., 48-72 hours).
- Imaging and Analysis: Neurons are imaged using fluorescence microscopy. The morphology
  of GFP-positive neurons is analyzed using a computerized algorithm to measure parameters
  such as average neurite length. Neuronal injury is characterized by neurite retraction and
  shortening.[4]
- Data Analysis: The protective effect of CZC-25146 is quantified by measuring the
  preservation of neurite length compared to vehicle-treated controls. EC<sub>50</sub> values are
  determined from the resulting dose-response curve.[4]





Click to download full resolution via product page

Figure 2. General experimental workflow for inhibitor characterization.

#### Conclusion

CZC-25146 is a well-characterized inhibitor of LRRK2 kinase activity, demonstrating low nanomolar potency against the disease-relevant G2019S mutant. Its efficacy has been confirmed through multiple orthogonal assays, from direct binding and enzymatic activity to functional rescue of neuronal phenotypes in cellular models. The detailed protocols and quantitative data presented herein underscore its value as a chemical probe for dissecting LRRK2 biology and as a foundational compound in the pursuit of disease-modifying therapies for Parkinson's disease.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. selleckchem.com [selleckchem.com]
- 2. CZC 25146 | LRRK2 | Tocris Bioscience [tocris.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Chemoproteomics-based design of potent LRRK2-selective lead compounds that attenuate Parkinson's disease-related toxicity in human neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Screening for Novel LRRK2 Inhibitors Using a High-Throughput TR-FRET Cellular Assay for LRRK2 Ser935 Phosphorylation PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Technical Guide to the LRRK2 G2019S Inhibition Kinetics of CZC-25146]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560049#czc-25146-lrrk2-g2019s-inhibition-kinetics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com